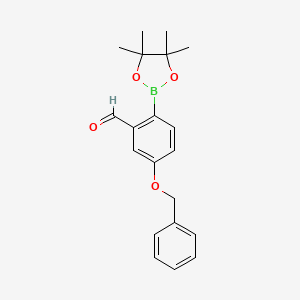

4-Benzyloxy-2-formylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

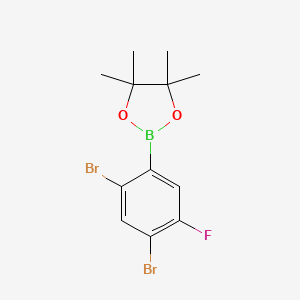

“4-Benzyloxy-2-formylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C20H23BO4 . It is a highly valuable building block in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular weight of “this compound” is 338.2 g/mol . The InChI key is ZOUSOMHXURBCGK-UHFFFAOYSA-N . The canonical SMILES representation is B1(OC(C(O1)©C)©C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O .Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

“this compound” has a topological polar surface area of 44.8 Ų . It has a rotatable bond count of 5 . The compound is covalently bonded and is canonicalized .Wissenschaftliche Forschungsanwendungen

4-Benzyloxy-2-formylphenylboronic acid pinacol ester has been used in a variety of scientific research applications, including its use in the synthesis of small molecules, peptides, and proteins. This compound has also been found to be useful in the development of new pharmaceuticals, as it has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs. In addition, this compound has been used in the synthesis of fluorescent probes for imaging and sensing applications.

Wirkmechanismus

Target of Action

4-Benzyloxy-2-formylphenylboronic acid pinacol ester is an organoboron compound . The primary targets of this compound are the molecules or structures in the cell with which it interacts.

Mode of Action

The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .

Biochemical Pathways

The compound is involved in several biochemical pathways. It plays a significant role in the Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the stability of boronic esters like this compound can pose challenges for their pharmacokinetic properties . Boronic esters are usually stable, but their increased stability can make the removal of the boron moiety challenging if required .

Result of Action

The result of the compound’s action depends on the specific biochemical pathways it is involved in. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds . The protodeboronation process can lead to the formation of new compounds by removing the boron moiety .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters like this compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester is its ability to be used in a one-pot synthesis, which allows for the formation of the product in a single step. This makes it an attractive option for laboratory experiments. However, this compound is not as stable as other compounds and can be prone to decomposition in certain conditions. In addition, the mechanism of action of this compound is not completely understood, which can limit its use in certain applications.

Zukünftige Richtungen

The potential future directions of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester include further research into its mechanism of action, potential applications in drug development, and the development of new fluorescent probes for imaging and sensing applications. In addition, further research into the stability of this compound could lead to the development of more stable compounds for use in laboratory experiments. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or therapies.

Synthesemethoden

The synthesis of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester is a multi-step process, beginning with the formation of benzyl boronic acid using a nickel-catalyzed Suzuki coupling reaction. The boronic acid is then reacted with formyl phenylboronic acid in the presence of a palladium catalyst to form the desired product, this compound. This reaction is typically carried out in a one-pot synthesis, which allows for the formation of the product in a single step.

Safety and Hazards

This compound may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to call a poison center or doctor/physician .

Eigenschaften

IUPAC Name |

5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(12-16(18)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUSOMHXURBCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)